2-(Diphenylmethoxy)-N-methylethylamine

概要

説明

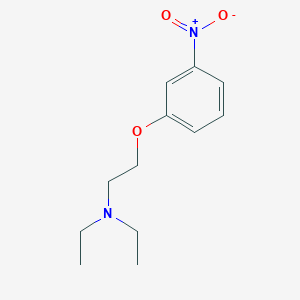

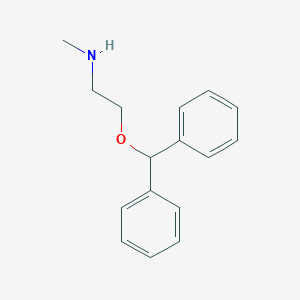

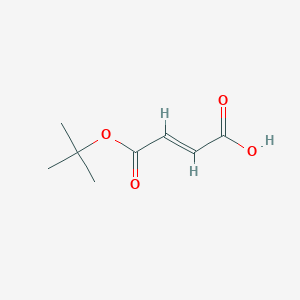

“2-(Diphenylmethoxy)-N-methylethylamine” is also known as Diphenhydramine . It is an antihistamine drug with the molecular formula C17H21NO . It appears as a white, odorless, crystalline powder and is freely soluble in water and alcohol .

Molecular Structure Analysis

The molecular weight of “2-(Diphenylmethoxy)-N-methylethylamine” is 291.82 g/mol . The InChI string isInChI=1S/C17H21NO/c1-18-12-17-15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-11,17H,12H2,1H3 . The Canonical SMILES string is CNCOC(C1=CC=CC=C1)C2=CC=CC=C2 . Physical And Chemical Properties Analysis

“2-(Diphenylmethoxy)-N-methylethylamine” has a molecular weight of 227.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 5 and a Topological Polar Surface Area of 21.3 Ų .科学的研究の応用

Thermophysical Property Data Analysis

The compound is used in the generation of critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics . This data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Medicine: Antihistamine

This compound is also known as Diphenhydramine, which is a common antihistamine used for treating allergic reactions . It is the active ingredient in many over-the-counter drugs like Benadryl .

Nonlinear Optical Properties

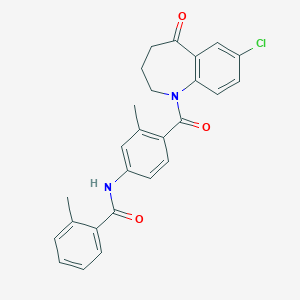

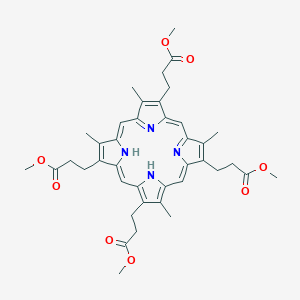

The compound has been used in the synthesis of a new 2, 10, 16, 24–tetrakis (2- (benzhydryloxy) phenoxy phthalocyaninato) zinc (II) complex . This complex has been studied for its third-order nonlinear optical and fluorescence properties .

Fluorescence Properties

The aforementioned zinc (II) complex has been studied for its fluorescence properties . These properties make it useful in various applications, including chemical sensors, dyes, solar cells, electrochromic imaging, optical storages, and semiconductor applications .

DNA Interaction

A study has shown that the 2, 10, 16, 24-tetrakis (benzhydryloxy) zinc (II) phthalocyanine complex has the capability to attach to CT-DNA by an intercalative binding mechanism . This interaction capacity makes it a potential candidate for cancer treatment .

Photodynamic Therapy

Due to the non-toxicity of Pcs and their absorption in the UV–visible region, they are extensively investigated for photodynamic therapy applications . The compound plays an important role here as photosensitizers .

作用機序

Target of Action

The primary target of 2-(Diphenylmethoxy)-N-methylethylamine, also known as Diphenhydramine, is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions and is found on various cells in the body, including cells in the central nervous system .

Mode of Action

Diphenhydramine acts as an antagonist at the histamine H1 receptor . It competes with histamine for binding sites on the effector cells, thereby inhibiting the action of histamine . This results in the alleviation of symptoms associated with allergic reactions, such as itching, redness, and swelling .

Biochemical Pathways

The exact biochemical pathways affected by Diphenhydramine are complex and involve numerous interactionshistamine signaling pathway . By blocking the H1 receptor, Diphenhydramine inhibits the effects of histamine, a key mediator of allergic reactions .

Pharmacokinetics

Diphenhydramine is quickly absorbed after oral administration, with maximum activity occurring approximately one hour post-dose . It is widely distributed throughout the body, including the central nervous system . The drug is metabolized in the liver, and the metabolites, along with a small amount of unchanged drug, are excreted in the urine . The duration of activity following an average dose is from four to six hours .

Result of Action

The primary result of Diphenhydramine’s action is the reduction of symptoms associated with allergic reactions . These include itching, redness, and swelling . Additionally, due to its anticholinergic effects, it can cause drying and have sedative effects .

Action Environment

The action of Diphenhydramine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Furthermore, individual factors such as age, health status, and genetic factors can also influence the drug’s efficacy and stability .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-benzhydryloxy-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSLYHYWLYGAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53499-40-4 (hydrochloride) | |

| Record name | Monodesmethyldiphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50169893 | |

| Record name | Desmethyldiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diphenylmethoxy)-N-methylethylamine | |

CAS RN |

17471-10-2 | |

| Record name | N-Desmethyldiphenhydramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17471-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodesmethyldiphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyldiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORDIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFV0923XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding 2-(Diphenylmethoxy)-N-methylethylamine in dimenhydrinate?

A: The presence of 2-(Diphenylmethoxy)-N-methylethylamine as an impurity in dimenhydrinate was found to affect the drug's solubility and rate of solubility. [] This highlights the importance of identifying and controlling impurities in pharmaceutical manufacturing, as they can impact drug quality and efficacy.

Q2: How does the presence of 2-(Diphenylmethoxy)-N-methylethylamine impact the assessment of dimenhydrinate according to official drug monographs?

A: Drug monographs outline specific tests and specifications for pharmaceutical substances. The presence of 2-(Diphenylmethoxy)-N-methylethylamine in dimenhydrinate led to inconsistencies when evaluated against the official monograph's solubility tests. [] This emphasizes the need for rigorous quality control measures to ensure drug purity and adherence to established standards.

Q3: Beyond its presence as an impurity, has any research been conducted on the potential biological effects of 2-(Diphenylmethoxy)-N-methylethylamine?

A: While the provided research focuses on identifying and characterizing 2-(Diphenylmethoxy)-N-methylethylamine as an impurity, it does not delve into its specific biological effects. [] Further research would be necessary to understand its potential pharmacological or toxicological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)